molecular formula C10H13N3 B1337289 2-(Azidomethyl)-1,3,5-trimethylbenzene CAS No. 93368-76-4

2-(Azidomethyl)-1,3,5-trimethylbenzene

Cat. No.: B1337289
CAS No.: 93368-76-4
M. Wt: 175.23 g/mol
InChI Key: QZRDSVMEBMBTKU-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-1,3,5-trimethylbenzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions and applications. This compound features a benzene ring substituted with three methyl groups and an azidomethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-1,3,5-trimethylbenzene typically involves the introduction of an azido group into a pre-existing aromatic framework. One common method is the nucleophilic substitution reaction where a halomethyl derivative of 1,3,5-trimethylbenzene is treated with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, minimizing the risk associated with handling azides .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-1,3,5-trimethylbenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azidomethyl)-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The presence of three methyl groups can also affect the compound’s steric and electronic properties, making it distinct from other azides .

Properties

IUPAC Name

2-(azidomethyl)-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-4-8(2)10(6-12-13-11)9(3)5-7/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRDSVMEBMBTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442679
Record name 2-(Azidomethyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93368-76-4
Record name 2-(Azidomethyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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